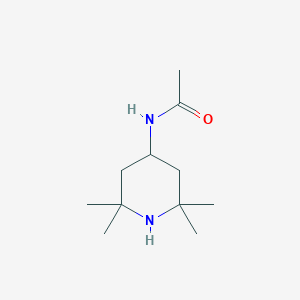
イソプロピルトリフェニルホスホニウムヨージド
概要
説明
Isopropyltriphenylphosphonium iodide, also known as (1-Methylethyl)triphenylphosphonium iodide, is a chemical compound with the molecular formula C₂₁H₂₂IP. It is a white to pale cream or pale yellow crystalline powder. This compound is primarily used as a precursor in various organic synthesis reactions, particularly in the Wittig reaction and cyclopropanation reactions .
科学的研究の応用
Isopropyltriphenylphosphonium iodide has several applications in scientific research:
作用機序
Target of Action
Isopropyltriphenylphosphonium iodide is a versatile compound used in various organic synthesis reactions . The primary targets of this compound are organic molecules that require the introduction of iodine or the facilitation of certain reactions such as Wittig and cyclopropanation reactions .
Mode of Action
The compound interacts with its targets by acting as a reagent. It introduces iodine into organic molecules, especially in the synthesis and functionalization of organic molecules . It can also act as a catalyst in certain organic reactions, such as hydroxylation and asymmetric reactions .
Biochemical Pathways
It is known to be involved in the total synthesis of heliananes, the preparation of highly substituted benzene derivatives, and the synthesis of curcuphenol and elvirol analogs via a retro-aldol reaction as fungicidal agents .
Pharmacokinetics
It’s important to note that the compound is soluble in methanol , which could potentially influence its absorption and distribution in a biological system.
Result of Action
The molecular and cellular effects of Isopropyltriphenylphosphonium iodide’s action depend on the specific context of its use. In organic synthesis, its use can lead to the production of various organic compounds with potential applications in different fields, such as the synthesis of potent and orally bioavailable anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions: Isopropyltriphenylphosphonium iodide is typically synthesized through the reaction of triphenylphosphine with isopropyl iodide. The reaction is carried out in an inert atmosphere, often using solvents such as acetonitrile or dichloromethane. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of isopropyltriphenylphosphonium iodide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time. The product is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions: Isopropyltriphenylphosphonium iodide primarily undergoes substitution reactions, particularly in the Wittig reaction, where it acts as a ylide precursor. It can also participate in cyclopropanation reactions .
Common Reagents and Conditions:
Wittig Reaction: In the Wittig reaction, isopropyltriphenylphosphonium iodide reacts with aldehydes or ketones in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation Reaction: For cyclopropanation, the compound reacts with alkenes in the presence of a catalyst such as rhodium or copper complexes.
Major Products Formed:
類似化合物との比較
- Methyltriphenylphosphonium bromide
- Isoamyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
Comparison: Isopropyltriphenylphosphonium iodide is unique due to its specific isopropyl group, which influences its reactivity and the steric effects in the reactions it undergoes. Compared to methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide, the isopropyl group provides different steric and electronic properties, making it suitable for specific synthetic applications .
特性
IUPAC Name |
triphenyl(propan-2-yl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBXWXJLQYJJBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947368 | |
| Record name | Triphenyl(propan-2-yl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24470-78-8 | |
| Record name | Isopropyltriphenylphosphonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24470-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyltriphenylphosphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24470-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenyl(propan-2-yl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyltriphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyltriphenylphosphonium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY7N4HF6BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Isopropyltriphenylphosphonium iodide in the synthesis of trans-2,6-farnesol and trans-nerolidol?
A1: Isopropyltriphenylphosphonium iodide is a key reagent in the Wittig reaction, a crucial step in the synthesis of both trans-2,6-farnesol and trans-nerolidol. [] The Wittig reaction allows for the formation of a carbon-carbon double bond by reacting Isopropyltriphenylphosphonium iodide with a carbonyl compound, in this case, a ketone derived from trans-geranylacetone. This reaction introduces the isopropenyl group, contributing to the final structures of both terpenoids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)







![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)

